Guanidine, N-nitro-N'-(2-phenylethyl)-
Description
Guanidine, N-nitro-N'-(2-phenylethyl)- is a nitro-substituted guanidine derivative characterized by a phenylethyl group and a nitro functional group attached to the guanidine core. Guanidine derivatives are widely studied for their diverse biological activities, including antimicrobial, enzyme inhibitory, and membrane-disrupting properties . The nitro group in such compounds often enhances reactivity and binding affinity to biological targets, as seen in related molecules .
Properties
CAS No. |
6266-33-7 |
|---|---|
Molecular Formula |
C9H12N4O2 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
1-nitro-2-(2-phenylethyl)guanidine |
InChI |
InChI=1S/C9H12N4O2/c10-9(12-13(14)15)11-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,10,11,12) |
InChI Key |
ZVGFFVGTLFFSLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN=C(N)N[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitration of Pre-Formed N'-(2-Phenylethyl)guanidine
The most direct route involves nitrating N'-(2-phenylethyl)guanidine using mixed acids (H₂SO₄/HNO₃). This method, adapted from historical nitroguanidine syntheses, proceeds via electrophilic aromatic substitution:
- Substrate Preparation : N'-(2-phenylethyl)guanidine is synthesized by reacting cyanamide with 2-phenylethylamine under basic conditions.
- Nitration Conditions : The guanidine derivative is dissolved in concentrated sulfuric acid at 0–5°C, followed by gradual addition of fuming nitric acid. The mixture is stirred for 4–6 hours to ensure complete nitration.
- Work-Up : The product is precipitated by pouring the reaction mixture into ice-water, filtered, and recrystallized from ethanol/water.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 70–75% | |
| Purity (HPLC) | ≥95% | |
| Reaction Temperature | 0–5°C |
This method, while reliable, faces challenges such as over-nitration and decomposition at elevated temperatures.
Catalytic Synthesis via Cyanamide-Amine Coupling
Lewis Acid-Catalyzed Guanidinylation
Modern approaches leverage Lewis acids (e.g., AlCl₃) to catalyze the reaction between cyanamides and nitroamines. For N-nitro-N'-(2-phenylethyl)guanidine, the process involves:
- Cyanamide Activation : N-Nitrocyanamide is prepared by nitrating cyanamide using HNO₃/Ac₂O.
- Coupling Reaction : The nitrocyanamide reacts with 2-phenylethylamine in toluene at 80°C for 8–12 hours with 10 mol% AlCl₃.
- Isolation : The product is extracted with dilute HCl, basified, and purified via column chromatography.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 76–80% | |
| Catalyst Loading | 10 mol% AlCl₃ | |
| Solvent | Toluene |
This method offers superior regioselectivity compared to classical nitration, minimizing by-products like N,N'-dinitro derivatives.
Alternative Pathways and Hybrid Approaches
Reductive Amination of Nitroisothioureas
A less conventional route involves reducing nitroisothioureas bearing the 2-phenylethyl moiety. For example:
- Nitroisothiourea Synthesis : S-Methyl-N-nitroisothiourea reacts with 2-phenylethylamine in DMF at 50°C.
- Reduction : The intermediate is reduced with LiAlH₄ in THF, yielding the target guanidine.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–70% | |
| Reduction Time | 12 hours |
While viable, this method suffers from lower yields due to competing thiourea decomposition.
Mechanistic Insights and Optimization Strategies
Nitration Kinetics and By-Product Formation
In classical nitration, the nitro group installs via a nitronium ion (NO₂⁺) intermediate. Side reactions, such as C-nitration of the phenyl ring, are suppressed by maintaining temperatures below 10°C. Computational studies suggest that electron-donating groups on the guanidine core accelerate nitration but increase sensitivity to oxidative degradation.
Catalyst Design in Modern Syntheses
AlCl₃ enhances the electrophilicity of cyanamides by coordinating to the nitrile nitrogen, facilitating nucleophilic attack by amines. Recent advances propose using FeCl₃ or ZnCl₂ as greener alternatives, though yields drop to 60–65%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Classical Nitration | 70–75 | 95 | Scalability | Harsh conditions |
| Catalytic Coupling | 76–80 | 98 | Regioselectivity | Catalyst cost |
| Reductive Amination | 65–70 | 90 | Functional group tolerance | Multi-step process |
Chemical Reactions Analysis
Types of Reactions
Guanidine, N-nitro-N’-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to form different derivatives.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with palladium on carbon, and oxidizing agents like potassium permanganate. The reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques such as refluxing and stirring under inert atmospheres.
Major Products
The major products formed from these reactions include various substituted guanidines, which can be further functionalized to yield compounds with diverse chemical and biological activities.
Scientific Research Applications
Guanidine, N-nitro-N’-(2-phenylethyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of guanidine, N-nitro-N’-(2-phenylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The phenylethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Guanidine Compounds
Structural Analogues
Nitro-Substituted Guanidines
- Guanidine, N'-nitro-N-nitroso-N-pentyl- (CAS 13010-10-1): Structure: Features a nitroso (NO) and nitro (NO₂) group on the guanidine core, with a pentyl chain. Molecular Formula: C₆H₁₃N₅O₃; Molecular Weight: 203.2 g/mol. Key Properties: High hydrophobicity (XlogP = 1.6), moderate topological polar surface area (117 Ų) . Comparison: Unlike N-nitro-N'-(2-phenylethyl)-guanidine, this compound has a nitroso group and a longer alkyl chain, likely altering its membrane permeability and metabolic stability.
- 2-[(2-Nitrophenyl)methylideneamino]guanidine (CAS 102632-31-5): Structure: Contains a nitrophenyl group conjugated to the guanidine core via a methylideneamino linker. Comparison: The phenylethyl group in N-nitro-N'-(2-phenylethyl)-guanidine may confer better lipophilicity than the nitrophenyl group, influencing bioavailability.
Phenylethyl-Substituted Guanidines
- (2-Phenylethyl)guanidine hydrochloride (CAS 62658-51-9): Structure: Lacks the nitro group but shares the phenylethyl substituent. Applications: Used in pharmacological studies targeting ion channels and bacterial biofilms .
Functional Analogues
Antimicrobial Guanidines
Polyhexamethylene guanidine hydrochloride (PHMGH) :
- Activity : Disrupts bacterial membranes via electrostatic interactions with anionic lipids (MIC: 0.5–1 mg/L against E. coli and S. epidermidis) .
- Comparison : N-nitro-N'-(2-phenylethyl)-guanidine’s nitro group may confer additional oxidative damage to microbial DNA or proteins, broadening its mechanism of action .
- Macrocyclic Guanidines: Activity: Exhibit broad-spectrum antibacterial action due to multiple guanidine groups enhancing membrane disruption . Comparison: Monomeric nitro-guanidines like N-nitro-N'-(2-phenylethyl)-guanidine may have lower potency but better synthetic accessibility.
Enzyme Inhibitors
- G9a Lysine Methyltransferase Inhibitors :
Physicochemical and Pharmacokinetic Properties
Q & A
Basic Questions
Q. What are the recommended synthetic routes for N-nitro-N'-(2-phenylethyl)guanidine, and how can side reactions be minimized?
- Methodological Answer : Synthesis typically involves nitration of the parent guanidine derivative. For example, nitrosation of 1-(2-phenylethyl)guanidine (CAS 834-28-6) under controlled acidic conditions can yield nitro derivatives . To minimize side reactions (e.g., over-nitrosation or decomposition), use low temperatures (0–5°C) and stoichiometric control of nitrating agents. Characterization of intermediates via TLC or HPLC is critical .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing N-nitro-N'-(2-phenylethyl)guanidine?
- Methodological Answer :
- NMR : ¹H/¹³C NMR can confirm the presence of the phenylethyl group (aromatic protons at δ 7.2–7.4 ppm) and nitro group (electron-withdrawing effects on adjacent protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) with collision-induced dissociation (CID) helps identify fragmentation patterns. For example, guanidine metabolites often show fragment ions at m/z 84–175, as seen in analogous studies .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using C18 columns and acetonitrile/water gradients .
Q. What safety protocols are essential when handling nitro-substituted guanidines in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection. Avoid skin contact due to potential mutagenicity .
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile nitro intermediates .
- Storage : Store in amber glass containers at –20°C to mitigate thermal decomposition or light-induced degradation .
Advanced Research Questions
Q. How does the nitro group influence the electronic and steric properties of N-nitro-N'-(2-phenylethyl)guanidine, and what mechanistic implications arise in its reactivity?
- Methodological Answer : Computational studies (e.g., DFT calculations) reveal that the nitro group increases electrophilicity at the guanidine core, enhancing reactivity in nucleophilic substitution or redox reactions. Comparative studies with non-nitrated analogs (e.g., phenformin hydrochloride, CAS 834-28-6) show reduced stability in aqueous buffers (pH 7.4), suggesting pH-dependent hydrolysis pathways .
Q. What in silico strategies can predict the bioactivity of N-nitro-N'-(2-phenylethyl)guanidine against therapeutic targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., viral proteases). Guanidine moieties often bind to catalytic residues via hydrogen bonding, as seen in studies of SARS-CoV-2 inhibitors .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories. For example, imatinib (a guanidine-containing drug) showed RMSD < 2 Å in MD studies, indicating stable target engagement .
Q. How can researchers resolve contradictions in degradation product profiles of nitro-guanidines under varying experimental conditions?
- Methodological Answer :
- LC-MS/MS Analysis : Use isotopic labeling (e.g., ¹⁵N-nitrogen) to track degradation pathways. For example, nitro-to-amine reduction under anaerobic conditions produces 2-phenylethylguanidine, identifiable via m/z shifts .
- Controlled Stress Testing : Expose the compound to UV light, heat (40–60°C), and oxidative buffers (H₂O₂) to simulate degradation. Compare results with structurally similar compounds (e.g., 2-nitro-1-nitroso analogs, CAS 35089-74-8) to identify substituent-specific trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
